4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1172568-89-6
VCID: VC2628912
InChI: InChI=1S/C17H14N2O3S/c1-21-15-8-7-12(10-20)9-14(15)11-23-17-19-18-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
SMILES: COC1=C(C=C(C=C1)C=O)CSC2=NN=C(O2)C3=CC=CC=C3
Molecular Formula: C17H14N2O3S
Molecular Weight: 326.4 g/mol

4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde

CAS No.: 1172568-89-6

Cat. No.: VC2628912

Molecular Formula: C17H14N2O3S

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde - 1172568-89-6

Specification

CAS No. 1172568-89-6
Molecular Formula C17H14N2O3S
Molecular Weight 326.4 g/mol
IUPAC Name 4-methoxy-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzaldehyde
Standard InChI InChI=1S/C17H14N2O3S/c1-21-15-8-7-12(10-20)9-14(15)11-23-17-19-18-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Standard InChI Key VCZFJLVPFFRPST-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)CSC2=NN=C(O2)C3=CC=CC=C3
Canonical SMILES COC1=C(C=C(C=C1)C=O)CSC2=NN=C(O2)C3=CC=CC=C3

Introduction

Physical and Chemical Properties

4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde is characterized by specific physicochemical properties essential for understanding its behavior in various applications. This compound is identified by the Chemical Abstracts Service (CAS) registry number 1172568-89-6.

Basic Properties

The compound exhibits the following fundamental properties:

PropertyValue
Molecular FormulaC17H14N2O3S
Molecular Weight326.4 g/mol
IUPAC Name4-methoxy-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzaldehyde
Standard InChIInChI=1S/C17H14N2O3S/c1-21-15-8-7-12(10-20)9-14(15)11-23-17-19-18-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Standard InChIKeyVCZFJLVPFFRPST-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)C=O)CSC2=NN=C(O2)C3=CC=CC=C3

The compound contains multiple functional groups including a methoxy group, an aldehyde function, a thioether linkage, and a 1,3,4-oxadiazole heterocyclic ring with phenyl substitution.

Physical State and Solubility

While specific solubility data for this exact compound is limited in the available literature, compounds with similar 1,3,4-oxadiazole structures typically show moderate solubility in organic solvents such as dimethylformamide (DMF), ethanol, and methanol, with limited solubility in water. The presence of both hydrophilic (methoxy, aldehyde) and hydrophobic (phenyl, thioether) groups suggests an amphiphilic character that influences its solubility profile and potential pharmacokinetic properties.

Structural Characteristics

The compound 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde possesses a unique molecular architecture that contributes to its chemical behavior and potential biological activities.

Core Structural Elements

The molecule consists of several key structural components:

  • 1,3,4-Oxadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in a 1,3,4-arrangement, providing hydrogen bond acceptor sites

  • Phenyl Substituent: Attached at position 5 of the oxadiazole ring, contributing to lipophilicity and potential π-π interactions

  • Thioether Linkage: Connecting the oxadiazole moiety to the benzaldehyde portion, providing flexibility and a potential metabolic site

  • Methoxy-Substituted Benzaldehyde: Containing both an electron-donating methoxy group and an electron-withdrawing aldehyde function, creating an electron density gradient

Biological Activities and Applications of 1,3,4-Oxadiazole Derivatives

While specific biological activity data for 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde is limited in the provided search results, the 1,3,4-oxadiazole scaffold generally exhibits diverse pharmacological properties that may suggest potential activities for this compound.

General Pharmacological Profile of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives have been extensively studied for various biological activities:

ActivityMechanismReference
AnticancerInhibition of telomerase, topoisomerase, histone deacetylases
AntimicrobialDisruption of cell membrane, inhibition of cell wall synthesis
Anti-inflammatoryInhibition of inflammatory mediators
AnticonvulsantModulation of neuronal excitability
AntioxidantFree radical scavenging, prevention of oxidative stress

Enzyme Inhibition

1,3,4-Oxadiazole derivatives have demonstrated ability to inhibit various enzymes critical to cancer cell growth and survival:

  • Telomerase Inhibition: Preventing cancer cell immortality by inhibiting telomere extension

  • Histone Deacetylase (HDAC) Inhibition: Modulating gene expression through epigenetic mechanisms

  • Thymidylate Synthase Inhibition: Disrupting DNA synthesis essential for cell division

  • Topoisomerase Inhibition: Interfering with DNA replication and transcription

Apoptosis Induction

Several 1,3,4-oxadiazole derivatives have demonstrated apoptosis-inducing properties:

  • Compound 4h (2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide) induces apoptosis at a rate of 19.20%, compared to cisplatin's 10.07%

  • Other tested compounds (4f, 4i, 4k, and 4l) also showed better apoptosis induction rates than cisplatin

Cell Cycle Arrest

Certain 1,3,4-oxadiazole derivatives can cause cell cycle arrest:

  • Compounds 4h and 4i showed high retention rates (89.66% and 78.78%, respectively) in the G0/G1 phase compared to cisplatin (74.75%)

Structure-Activity Correlations

Studies on various 1,3,4-oxadiazole derivatives have revealed important structure-activity relationships:

  • Phenyl Substitution: Compounds with substituted phenyl groups typically show higher anticancer activity than those with other heterocyclic substituents

  • Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the phenyl ring often enhances anticancer activity

  • Thioether Linkage: The thioether bridge provides conformational flexibility that may contribute to binding with biological targets

Based on these observations, 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde may exhibit biological activities similar to those reported for structural analogs, particularly those containing the 1,3,4-oxadiazole core with phenyl substitution and thioether linkages.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1,3,4-oxadiazole derivatives provides insights into how specific structural elements influence biological activity, which can inform predictions about the potential activities of 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde.

Key Structural Elements Influencing Activity

Research on similar 1,3,4-oxadiazole derivatives has identified several structural features that significantly impact biological activity:

1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring serves as a crucial pharmacophore in these compounds:

  • Acts as a bioisostere for carboxylic acids, esters, and amides

  • Provides hydrogen bond acceptor sites through its nitrogen and oxygen atoms

  • Contributes to molecular planarity and rigidity, potentially enhancing receptor binding

Substituent Effects

Different substituents on the phenyl rings significantly influence activity:

Substituent TypeEffect on ActivityExamples
Electron-withdrawing groups (F, Cl, NO₂)Often enhance anticancer activityCompounds 4f (fluoro-substituted) and 4l showed high selectivity and cytotoxicity
Methoxy groupsModify lipophilicity and hydrogen bonding capacityPresent in our target compound, potentially affecting cell permeability
Aldehyde functionProvides reactivity for potential covalent interactionsPresent in our target compound, may influence binding to nucleophilic sites in proteins

Thioether Linkage

The thioether (-S-) linkage between the oxadiazole and other portions of the molecule:

  • Provides conformational flexibility

  • Serves as a potential metabolic site

  • Contributes to the compound's ability to interact with various biological targets

Predictive SAR Analysis for the Target Compound

Based on the SAR data from analogous compounds, 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde may exhibit:

  • Anticancer Potential: The presence of the 1,3,4-oxadiazole core with phenyl substitution at position 5 is associated with anticancer activities in similar compounds

  • Enzyme Inhibition Capacity: The structural features suggest potential for inhibiting enzymes like matrix metalloproteinases, which are implicated in cancer progression

  • Selectivity Profile: The combination of the methoxy group and aldehyde function may influence selectivity for specific cellular targets

Recent Research and Future Perspectives

Current Research Trends

Recent research on 1,3,4-oxadiazole derivatives similar to 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde has focused on:

  • Target-Specific Design: Developing compounds with enhanced selectivity for specific biological targets

  • Hybrid Molecules: Creating hybrid structures that combine 1,3,4-oxadiazole scaffolds with other pharmacophores to achieve synergistic effects

  • Improved Synthesis Methods: Developing greener, more efficient synthetic routes using catalysts and mild conditions

Future Research Directions

Future studies on 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde could explore:

  • Specific Biological Evaluations: Testing against various cancer cell lines, enzyme systems, and microbial strains

  • Structure Optimization: Modifying substituents to enhance potency and selectivity

  • Mechanism of Action Studies: Investigating the precise molecular interactions with biological targets

  • Pharmacokinetic Profiling: Evaluating absorption, distribution, metabolism, and excretion characteristics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator